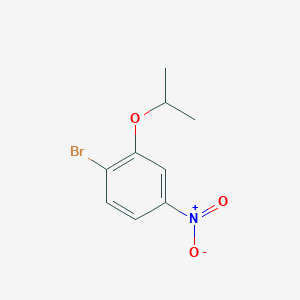

Benzene,1-bromo-2-(1-methylethoxy)-4-nitro-

Description

- 1-Bromo: A bromine atom at position 1.

- 2-(1-Methylethoxy): An isopropoxy group (-OCH(CH₃)₂) at position 2.

- 4-Nitro: A nitro group (-NO₂) at position 4.

Molecular Formula: Estimated as C₉H₁₀BrNO₃. Molecular Weight: ~259.9 g/mol (calculated). Key Features:

- The bromine and nitro groups are electron-withdrawing, while the isopropoxy group is electron-donating via its oxygen atom.

- The substituents create a sterically hindered and electronically complex aromatic system, influencing reactivity and physical properties.

Properties

IUPAC Name |

1-bromo-4-nitro-2-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-6(2)14-9-5-7(11(12)13)3-4-8(9)10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBBUHDSBHISUJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901270916 | |

| Record name | 1-Bromo-2-(1-methylethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901270916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423165-35-9 | |

| Record name | 1-Bromo-2-(1-methylethoxy)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=423165-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-(1-methylethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901270916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene,1-bromo-2-(1-methylethoxy)-4-nitro- typically involves the bromination of 1-methylethoxybenzene followed by nitration. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The nitration step involves the use of a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene,1-bromo-2-(1-methylethoxy)-4-nitro- undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The isopropoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOCH3), or ammonia (NH3) in solvents like ethanol or water.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.

Major Products

Substitution: Formation of phenols, ethers, or amines.

Reduction: Formation of 1-amino-2-(1-methylethoxy)-4-nitrobenzene.

Oxidation: Formation of 1-bromo-2-(1-methylethoxy)-4-nitrobenzaldehyde.

Scientific Research Applications

Benzene,1-bromo-2-(1-methylethoxy)-4-nitro- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene,1-bromo-2-(1-methylethoxy)-4-nitro- depends on its chemical structure and the nature of its interactions with biological targets. The bromine and nitro groups can participate in electrophilic and nucleophilic interactions, respectively. The isopropoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various molecular targets and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Benzene, 1-bromo-4-ethoxy (CAS 588-96-5)

Molecular Formula : C₈H₉BrO.

Molecular Weight : 201.06 g/mol.

Substituents : Bromine (position 1), ethoxy (-OCH₂CH₃, position 4).

Comparison :

- Structural Differences : Lacks the nitro group and has a smaller ethoxy group instead of isopropoxy.

- Electronic Effects : Ethoxy is less bulky and electron-donating, while the absence of nitro simplifies the electronic profile.

Benzene, 2-bromo-1-methyl-4-nitro (CAS 7745-93-9)

Molecular Formula: C₇H₆BrNO₂. Molecular Weight: 216.03 g/mol. Substituents: Bromine (position 2), methyl (position 1), nitro (position 4). Comparison:

- Structural Differences : Methyl group at position 1 instead of bromine; bromine at position 2 instead of isopropoxy.

- Steric Effects : Methyl is smaller than isopropoxy, reducing steric hindrance.

- Reactivity : Nitro and bromine still deactivate the ring, but methyl may direct reactions differently.

Benzene, 2-(2-bromoethoxy)-4-methyl-1-nitro (CAS 96315-07-0)

Molecular Formula: C₉H₉BrNO₃. Molecular Weight: ~258.9 g/mol. Substituents: Bromoethoxy (-OCH₂CH₂Br) at position 2, methyl at position 4, nitro at position 1. Comparison:

- Structural Differences : Bromoethoxy is a flexible chain vs. rigid isopropoxy; nitro at position 1 instead of 4.

- Electronic Effects : Bromoethoxy’s bromine is less directly conjugated to the ring compared to the target’s position 1 bromine.

4-Bromophenyl phenyl ether (CAS 101-55-3)

Molecular Formula: C₁₂H₉BrO. Molecular Weight: 249.10 g/mol. Substituents: Bromine (position 1), phenoxy (-OPh) at position 4. Comparison:

- Structural Differences: Phenoxy is bulkier and more conjugated than isopropoxy; lacks nitro.

- Reactivity: Phenoxy strongly activates the ring for electrophilic substitution, unlike the deactivating nitro in the target.

Data Table: Key Properties of Comparable Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Functional Groups | CAS Number |

|---|---|---|---|---|---|

| Target Compound | C₉H₁₀BrNO₃ | ~259.9 | 1-Br, 2-O-iPr, 4-NO₂ | Br, isopropoxy, nitro | Not provided |

| Benzene, 1-bromo-4-ethoxy | C₈H₉BrO | 201.06 | 1-Br, 4-OCH₂CH₃ | Br, ethoxy | 588-96-5 |

| Benzene, 2-bromo-1-methyl-4-nitro | C₇H₆BrNO₂ | 216.03 | 1-CH₃, 2-Br, 4-NO₂ | Methyl, Br, nitro | 7745-93-9 |

| Benzene, 2-(2-bromoethoxy)-4-methyl-1-nitro | C₉H₉BrNO₃ | ~258.9 | 2-OCH₂CH₂Br, 4-CH₃, 1-NO₂ | Bromoethoxy, methyl, nitro | 96315-07-0 |

| 4-Bromophenyl phenyl ether | C₁₂H₉BrO | 249.10 | 1-Br, 4-OPh | Br, phenoxy | 101-55-3 |

Research Findings and Analysis

Electronic Effects

- The target’s nitro group at position 4 strongly deactivates the ring, making electrophilic substitution reactions (e.g., nitration, sulfonation) less likely at adjacent positions .

- The isopropoxy group at position 2 donates electrons via resonance, activating the ring at positions 3 and 5, but steric hindrance from the bulky isopropyl group may limit reactivity .

Steric Considerations

- In Benzene, 2-bromo-1-methyl-4-nitro , the smaller methyl group allows for easier access to position 1 for further functionalization.

Biological Activity

Benzene, 1-bromo-2-(1-methylethoxy)-4-nitro- is a nitro-substituted aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic properties. We will review relevant studies, mechanisms of action, and comparative analyses with related compounds.

Chemical Structure and Properties

The chemical structure of Benzene, 1-bromo-2-(1-methylethoxy)-4-nitro- can be represented as follows:

- Molecular Formula : C12H17BrN2O4

- Molecular Weight : 317.18 g/mol

This compound features a bromine atom and a nitro group attached to a benzene ring, along with an ethoxy substituent that may influence its reactivity and biological interactions.

Antimicrobial Activity

Nitro compounds are known for their broad-spectrum antimicrobial properties. Research indicates that derivatives of nitro-substituted benzene compounds exhibit significant activity against various bacterial strains. For instance:

- Mechanism : The presence of the nitro group enhances the lipophilicity of the compound, facilitating better membrane interaction and leading to increased antibacterial activity. Studies have shown that certain nitro compounds can inhibit bacterial growth at low concentrations (e.g., MIC values ranging from 1–30 μM) against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Activity

The anticancer potential of Benzene, 1-bromo-2-(1-methylethoxy)-4-nitro- has been explored through various in vitro studies. Key findings include:

- Inhibition of Cancer Cell Lines : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating potent activity (e.g., IC50 = 5–10 μM) .

- Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation and survival .

Comparative Analysis

To understand the unique biological profile of Benzene, 1-bromo-2-(1-methylethoxy)-4-nitro-, it is essential to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Key Differences |

|---|---|---|---|

| Benzene, 1-bromo-2-(1-methylethoxy)-4-nitro | Moderate | High | Contains both bromine and nitro groups |

| 1-Bromo-2-nitrobenzene | Low | Moderate | Lacks ethoxy group; less versatile |

| 2-Bromo-4-nitrotoluene | Moderate | Low | Different substitution pattern affects activity |

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer properties of several nitro-substituted benzene derivatives, including Benzene, 1-bromo-2-(1-methylethoxy)-4-nitro-. The study employed various human cancer cell lines to assess cytotoxicity.

Findings:

- The compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 6 μM.

- Mechanistic studies indicated that the compound induced apoptosis via the intrinsic pathway, as evidenced by increased caspase activity.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of Benzene, 1-bromo-2-(1-methylethoxy)-4-nitro-. The study analyzed its effectiveness against common bacterial pathogens.

Findings:

- The compound demonstrated a minimum inhibitory concentration (MIC) of 15 μM against Staphylococcus aureus.

- The mechanism was attributed to membrane disruption and interference with bacterial DNA synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.